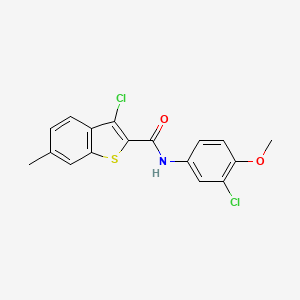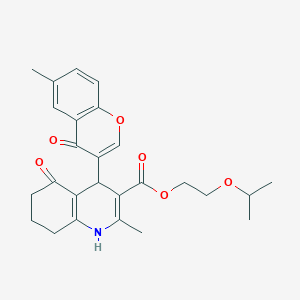![molecular formula C27H25NO5S2 B11671580 (5Z)-3-benzyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671580.png)
(5Z)-3-benzyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-苄基-5-{3-甲氧基-4-[2-(2-甲氧基苯氧基)乙氧基]亚苄基}-2-硫代-1,3-噻唑烷-4-酮是一种复杂的有机化合物 ,属于噻唑烷酮类 。该化合物以其独特的结构为特征,包括噻唑烷酮环 、亚苄基 以及多个甲氧基 和苯氧基取代基 。由于其潜在的生物学和化学性质,该化合物在科学研究的各个领域引起了关注。
准备方法
合成路线和反应条件
(5Z)-3-苄基-5-{3-甲氧基-4-[2-(2-甲氧基苯氧基)乙氧基]亚苄基}-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及多步有机反应 。该过程从制备中间体化合物开始,然后进行环化 和缩合反应 ,形成最终产物。这些反应中常用的试剂包括硫代氨基脲 、苯甲醛衍生物 以及各种催化剂,以促进噻唑烷酮环的形成 。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但总体方法涉及扩大实验室合成程序。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。工业生产可能还涉及使用连续流反应器 来提高反应效率和可扩展性。
化学反应分析
反应类型
(5Z)-3-苄基-5-{3-甲氧基-4-[2-(2-甲氧基苯氧基)乙氧基]亚苄基}-2-硫代-1,3-噻唑烷-4-酮会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜 或砜 。
还原: 还原反应可以将噻唑烷酮环 转化为噻唑烷环 。
取代: 亲电和亲核取代反应可以在亚苄基 和甲氧基 基团上发生。
常用试剂和条件
这些反应中常用的试剂包括氧化剂 ,如过氧化氢 ,还原剂 ,如硼氢化钠 ,以及用于取代反应的各种亲核试剂 和亲电试剂 。反应条件通常涉及控制温度,并使用惰性气氛 来防止不必要的副反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生亚砜 或砜 ,而还原可以产生噻唑烷衍生物 。取代反应可以引入新的官能团,导致各种取代的噻唑烷酮化合物 。
科学研究应用
(5Z)-3-苄基-5-{3-甲氧基-4-[2-(2-甲氧基苯氧基)乙氧基]亚苄基}-2-硫代-1,3-噻唑烷-4-酮具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂分子和研究反应机理的构建模块 。
生物学: 它具有作为具有抗菌 、抗真菌 和抗癌 特性的生物活性分子 的潜力。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂 的潜力。
工业: 该化合物可用于开发新材料 和化学工艺 。
作用机制
(5Z)-3-苄基-5-{3-甲氧基-4-[2-(2-甲氧基苯氧基)乙氧基]亚苄基}-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及它与特定分子靶点 和通路 的相互作用。该化合物可以与酶 和受体 结合,抑制其活性并破坏细胞过程 。这会导致抑制微生物生长 、诱导癌细胞凋亡 以及调节免疫反应 。
相似化合物的比较
类似化合物
- 3-[(5E)-5-(3,4-二甲氧基亚苄基)-6-氧代-5,6-二氢[1,3]噻唑并[3,2-b][1,2,4]三唑-2-基]-2-萘基乙酸酯
- 乙酰乙酸乙酯
独特性
与类似化合物相比,(5Z)-3-苄基-5-{3-甲氧基-4-[2-(2-甲氧基苯氧基)乙氧基]亚苄基}-2-硫代-1,3-噻唑烷-4-酮因其官能团和结构特征的独特组合而脱颖而出。这种独特性有助于其多样的化学反应性和潜在的生物活性,使其成为科学研究和工业应用中的一种宝贵化合物。
属性
分子式 |
C27H25NO5S2 |
|---|---|
分子量 |
507.6 g/mol |
IUPAC 名称 |
(5Z)-3-benzyl-5-[[3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25NO5S2/c1-30-21-10-6-7-11-22(21)32-14-15-33-23-13-12-20(16-24(23)31-2)17-25-26(29)28(27(34)35-25)18-19-8-4-3-5-9-19/h3-13,16-17H,14-15,18H2,1-2H3/b25-17- |
InChI 键 |
CVDNNXPYGIQOPN-UQQQWYQISA-N |
手性 SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC |
规范 SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671499.png)
![4,4'-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11671501.png)
![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11671510.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B11671513.png)
![4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate](/img/structure/B11671515.png)
![(5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671523.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)
![1-{11-[2-(benzyloxy)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-2,2,2-trifluoroethanone](/img/structure/B11671540.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)

